molecular formula C6H6N2O3 B187757 1-methyl-5-nitro-2(1H)-pyridinone CAS No. 32896-90-5

1-methyl-5-nitro-2(1H)-pyridinone

Cat. No. B187757
CAS RN: 32896-90-5
M. Wt: 154.12 g/mol
InChI Key: FZYSOPYUSSFGAO-UHFFFAOYSA-N
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Patent
US07897607B2

Procedure details

To a mixture containing 20.0 ml (211.40 mmol) of dimethyl sulfate and 45 ml of 3N sodium hydroxide was added 4.00 g (28.55 mmol) of 2-hydroxy-5-nitropyridine in portions over 15 min. After complete addition, the reaction was allowed to stir at 25° C. overnight. The reaction was acidified with 1N HCl and the solids filtered, washed with ethanol and dried to afford 1.31 g (29.77%) of product.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29.77%

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[OH-].[Na+].O[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][N:12]=1.Cl>>[CH3:11][N:12]1[CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=[CH:16][C:7]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(C=CC(=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 29.77%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.